molecular formula C14H14 B165481 2,2'-Dimethylbiphenyl CAS No. 605-39-0

2,2'-Dimethylbiphenyl

Cat. No. B165481
CAS RN: 605-39-0
M. Wt: 182.26 g/mol
InChI Key: ABMKWMASVFVTMD-UHFFFAOYSA-N
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Description

2,2’-Dimethylbiphenyl, also referred to as o,o’-bitoluene, is a chemical compound with the molecular formula C14H14 . It has a molecular weight of 182.2610 .


Synthesis Analysis

The preparation of optically active 2,2’-dimethylbiphenyl has been reported using optically stable (+) or (-)-2,2’-dimethylbiphenyl-6,6’-diamine as a starting reagent .


Molecular Structure Analysis

The molecular structure of 2,2’-Dimethylbiphenyl can be viewed as a 2D Mol file or as a computed 3D SD file . It contains a total of 29 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 2,2’-Dimethylbiphenyl .


Physical And Chemical Properties Analysis

2,2’-Dimethylbiphenyl has a boiling point of 531 K . The enthalpy of sublimation is 65.7 kJ/mol at 285 K . The enthalpy of fusion is 2.2799 kJ/mol at 293.091 K .

Scientific Research Applications

Optical Properties and Absolute Configuration

  • Optical Resolution and Absolute Configuration : The compound 2,2′-Dihydroxy-6,6′-dimethylbiphenyl, a variant of 2,2'-Dimethylbiphenyl, was successfully resolved into its optically pure forms, and its dextrorotatory form was determined to have R-configuration (Kanoh et al., 1987).

Application in Catalysis

  • Use in Palladium-Catalyzed Reactions : 2,2′-Diamino-6,6′-dimethylbiphenyl, a related compound, was found to be an efficient ligand in the palladium-catalyzed Suzuki–Miyaura and Mizoroki–Heck reactions, offering moderate to excellent yields (Lu et al., 2010).

Nonlinear Optical Properties

  • Investigation of Nonlinear Optical Properties : The nonlinear optical properties of compounds like 3,3′-dimethylbiphenyl 4,4′-diamine, a derivative of 2,2'-Dimethylbiphenyl, have been explored using a Z-scan technique. This research suggests potential applications in future optical devices (Zidan et al., 2015).

Triplet State Geometries

  • Triplet State Geometries in Methyl-Substituted Biphenyls : Studies on 2,2'- and other dimethyl biphenyls have provided insights into their nonplanar triplet states, contributing to the understanding of molecular conformations and electronic properties (Scheve & Wagner, 1974).

Synthetic Applications

  • Synthesis of Dimethylbiphenyls : Research into the synthesis of dimethylbiphenyls, including methods like toluene coupling, has been conducted, offering routes for producing these compounds under various conditions (Xu et al., 1999).

  • Photodecomposition in Dibenzoyl Peroxide Reactions : The photodecomposition reaction of dibenzoyl peroxide with solvents like toluene has been shown to produce dimethylbiphenyls, indicating a role in radical-assisted chemical reactions (Sakaguchi et al., 1980).

Optical Resolution in Chemistry

  • Optical Resolution of Axially Dissymmetric Compounds : Axially dissymmetric compounds like 6,6'-dimethylbiphenyl-2,2'-dicarboxylic acid have been synthesized and resolved, indicating applications in chiral chemistry and materials science (Kanoh et al., 1987).

  • Involvement in Enantioselective Aziridination : The use of 2,2'-diamino-6,6'-dimethylbiphenyl in the formation of copper complexes for enantioselective aziridination highlights its role in asymmetric synthesis and catalysis (Gillespie et al., 2002).

Chemical Isomerization Studies

  • Isomerization by Superacid : The acid-catalyzed isomerization of dimethylbiphenyls, and the ability to predict these reactions using semiempirical methods, illustrates the chemical versatility and predictability of these compounds (Sherman et al., 2002).

  • Formation in Catalytic Reactions : Studies on the formation of dimethylbiphenyls in reactions like the Ullmann reaction demonstrate their potential in various synthetic pathways (Roberge & Hölderich, 2000).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, rinse mouth with water . Never give anything by mouth to an unconscious person .

properties

IUPAC Name

1-methyl-2-(2-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-7-3-5-9-13(11)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMKWMASVFVTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060540
Record name 1,1'-Biphenyl, 2,2'-dimethyl-
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Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dimethylbiphenyl

CAS RN

605-39-0
Record name 2,2′-Dimethylbiphenyl
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Record name 2,2'-Dimethylbiphenyl
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Record name 2,2'-Dimethylbiphenyl
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Record name 1,1'-Biphenyl, 2,2'-dimethyl-
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Record name 1,1'-Biphenyl, 2,2'-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-DIMETHYLBIPHENYL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

2-Bromotoluene (87 mg, 0.51 mmol) reacted with 2-methylphenylboronic acid (88 mg, 0.65 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.50 mmol) in THF solvent at room temperature to give the title compound (91 mg, 98%) as a colorless oil: 1H-NMR (300 MHz, CDCl3): δ 7.29-7.35 (m, 6H), 7.20 (d, 2H, J=6.3 Hz), 2.15 (s, 6H).). 13C{1H}-NMR (100 MHz, CDCl3): δ 141.56, 135.76, 129.77, 129.25, 127.12, 125.51, 19.81. GC/MS(EI): m/z 182 (M+).
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
87 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98%

Synthesis routes and methods II

Procedure details

This is an example of Pd/ligand 4-catalyzed aryl amination reaction for aryl amine synthesis. A reaction tube containing NaOtBu (120 mg, 1.25 mmol) was thoroughly evacuated and purged with argon. 5-Chloro-m-xylene (0.14 mL, 1.04 mmol), heptylmethylamine (0.21 mL, 1.25 mmol), a toluene solution of Pd(dba)2 (1.2 mL, 1.0 mg/mL, 2.1 μmol) and a toluene solution of ligand 4 (2.5 mL, 1.0 mg/mL, 6.2 ,μmol) and toluene (0.3 mL) were added to the reaction tube and the reaction was heated at 105° C. for 21.5 h. The reaction was taken up in ether (100 mL) and washed with H2O (30 mL) and brine (30 mL). The organic phase was dried over MgSO4, filtered and concentrated under vacuum. The crude product was purified by column chromatography on silica gel using hexanes/ethyl acetate as eluant to afford compound 2 (shown below in Table 1) as a yellowish oil (239 mg, 98%) after drying under vacuum. 1 H NMR (CDCl3): δ6.33 (br, 3H, ArH), 3.25 (t, J=7.6, 2H, —NCH2—), 2.89 (s, 3H, —N—CH3), 2.27 (s, 6H, Ar(CH3)2), 1.54 (br, 2H, —NCH2CH2—), 1.30 (br, 8H, —(CH2)4CH3), 0.89 (br t, J=6.6, 3 H, —CH3).
[Compound]
Name
aryl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
120 mg
Type
reactant
Reaction Step Three
Quantity
0.14 mL
Type
reactant
Reaction Step Four
Quantity
0.21 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ligand 4
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Quantity
1.2 mL
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
98%

Synthesis routes and methods III

Procedure details

All of the following runs were made with 1 mmol NiBr2 and 24 mmol t-butylmagnesium chloride in THF at reflux for 16 hours. Protic ligands were converted to their magnesium salts by the addition of an equivalent amount of a Grignard reagent prior to addition of 2-chlorotoluene.
[Compound]
Name
NiBr2
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a suspension of magnesium turnings (12.15 grams, 0.5 mole) in THF (150 mL) was added 2-chlorotoluene (50.6 grams, 0.40 mole). The mixture was refluxed for 18 hours, cooled to ambient and added dropwise to a solution of 2-chlorotoluene (44.3 grams, 0.35 mole) and bis(triphenylphosphine)-nickel (II) dichloride (2.0 grams) in THF (250 mL). The reaction mixture warmed upon mixing and was heated to reflux for 4 hours after completion of the addition. The reaction mixture was cooled and quenched by the addition of toluene (400 mL) and a saturated ammonium chloride solution (200 mL). The layers were separated and the organic phase was washed sequentially with 10 percent HCl (200 mL), water (3×100 mL), and then stripped under nitrogen to give a thick oil. The oil was distilled under vacuum to give the product as a fraction boiling in the range of 85° to 90° C. at 1 mm Hg. The yield was 43.40 grams (68 percent of theory) of 2,2'-dimethyl-1,1'-biphenyls containing 93 percent of the 2,2'-isomer and 3.5 percent of other isomers.
Quantity
12.15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step Two
Quantity
44.3 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Three
[Compound]
Name
2,2'-dimethyl-1,1'-biphenyls
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a nitrogen purged three-neck 100 mL flask was added nickel(II) bromide (0.22 grams, 1 mmole), polyvinyl pyridine (0.63 grams of Reillex® 402 obtained from Reilly Tar and Chemical Company, Indianapolis, IN), triphenylphosphine (2.62 grams, 10 mmole), 2-chlorotoluene (2.53 grams 20 mmole) and tetrahydrofuran (20 mL). The mixture was stirred at room temperature for 5 minutes and then tertiary-butyl-magnesium chloride (12 mL of 2.0 Molar solution in THF, 24 mmole) was added dropwise over a 10 minute period. The reaction warmed upon addition and at the end of the addition was heated to reflux for 14 hours. The mixture was cooled to ambient and analyzed by conventional gas chromatographic methods. The results of the reaction are:
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.22 g
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dimethylbiphenyl
Reactant of Route 2
Reactant of Route 2
2,2'-Dimethylbiphenyl
Reactant of Route 3
Reactant of Route 3
2,2'-Dimethylbiphenyl
Reactant of Route 4
Reactant of Route 4
2,2'-Dimethylbiphenyl
Reactant of Route 5
Reactant of Route 5
2,2'-Dimethylbiphenyl
Reactant of Route 6
Reactant of Route 6
2,2'-Dimethylbiphenyl

Q & A

Q1: What is the molecular formula and weight of 2,2'-dimethylbiphenyl?

A1: 2,2'-Dimethylbiphenyl has a molecular formula of C14H14 and a molecular weight of 182.26 g/mol.

Q2: Are there any spectroscopic data available to confirm the structure of 2,2'-dimethylbiphenyl?

A2: Yes, several spectroscopic techniques have been employed to characterize 2,2'-dimethylbiphenyl. [, , , , , , , ] These include:

  • NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence and position of specific functional groups. [, , , ]
  • IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing its interactions with infrared radiation. []
  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, providing further structural confirmation. [, , ]

Q3: What is unique about the structure of 2,2'-dimethylbiphenyl?

A3: 2,2'-Dimethylbiphenyl possesses a biphenyl core with methyl substituents at the 2 and 2' positions. This substitution pattern introduces steric hindrance between the two phenyl rings, resulting in a twisted conformation. [, , , , ] This non-planar geometry significantly influences its physical and chemical properties. [, , , ]

Q4: How does the twisted conformation of 2,2'-dimethylbiphenyl affect its properties?

A4: The twisted conformation influences the compound's:

  • Fluorescence: A more planar biphenyl structure generally exhibits stronger fluorescence. The inherent twist in 2,2'-dimethylbiphenyl affects its fluorescence properties. [, ]
  • Chirality: While 2,2'-dimethylbiphenyl itself is not chiral, its derivatives with different substituents on the phenyl rings can exhibit atropisomerism. [, ] This means the molecule can exist as non-superimposable mirror images due to restricted rotation around the biphenyl bond.

Q5: Are there any known applications of 2,2'-dimethylbiphenyl in material science?

A5: The twisted structure of 2,2'-dimethylbiphenyl and its derivatives makes them interesting building blocks for:

  • Polymers: They are used in synthesizing polyimides and polyamides with desirable properties like high glass transition temperatures, good solubility, and potential applications in electronics. [, , ]
  • Liquid Crystals: The rigid, rod-like structure of some 2,2'-dimethylbiphenyl-containing polymers makes them suitable for liquid crystal applications. []

Q6: Does 2,2'-dimethylbiphenyl possess any catalytic properties?

A6: While 2,2'-dimethylbiphenyl itself is not widely studied as a catalyst, research shows its formation during the catalytic desulfurization of dibenzothiophene using palladium nanoparticles. []

Q7: Have computational methods been used to study 2,2'-dimethylbiphenyl?

A7: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of 2,2'-dimethylbiphenyl. Studies have employed:

  • Density Functional Theory (DFT): Used to calculate electronic properties, such as HOMO and LUMO energy levels, which are important for optoelectronic applications. [, , ]
  • Time-Dependent DFT (TD-DFT): Provides insights into the excited-state properties and dynamics of the molecule, relevant for understanding its photophysical behavior. []
  • Configuration Interaction Singles (CIS): Another method to investigate excited state behavior, often used in conjunction with TD-DFT for a more complete picture. []

Q8: How do structural modifications of 2,2'-dimethylbiphenyl affect its activity?

A8: Structural modifications, especially on the biphenyl core, significantly influence the compound's properties and potential applications.

  • Substituent Effects: Introducing different substituents can alter electronic properties, impacting fluorescence, energy levels, and potential interactions with other molecules. [, , , ]
  • Linker Modification: Changing the length and nature of linkers in polymers containing 2,2'-dimethylbiphenyl units can affect solubility, thermal stability, and morphology. [, , ]
  • Chirality: Introducing chiral centers can lead to atropisomers with potentially different biological activities. [, ]

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